4,6-Dibromoisochroman-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Br2O2 |
|---|---|
Molecular Weight |
305.95 g/mol |
IUPAC Name |
4,6-dibromo-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H6Br2O2/c10-5-1-2-6-7(3-5)8(11)4-13-9(6)12/h1-3,8H,4H2 |
InChI Key |
IYNMCDIUTQCONW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Br)C(=O)O1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dibromoisochroman 1 One
Precursor Synthesis and Functionalization Pathways
The foundation for the synthesis of 4,6-dibromoisochroman-1-one lies in the construction of appropriately substituted aromatic precursors. This involves the strategic bromination of an aromatic ring and the subsequent installation of a side chain amenable to lactone formation.
Synthesis of Dibrominated Aromatic Precursors
The journey towards this compound commences with the synthesis of a dibrominated aromatic scaffold. A plausible and efficient starting point is the selective bromination of a suitable benzoic acid derivative. For instance, processes for the bromination of benzoic acid and its derivatives are well-documented. researchgate.netprepchem.comgoogle.com The specific substitution pattern, with bromine atoms at positions 4 and 6 relative to the eventual lactone carbonyl, necessitates a carefully chosen starting material and bromination conditions to ensure the desired regioselectivity.
One potential precursor is 2-methyl-3,5-dibromobenzoic acid. The synthesis of such a molecule would likely involve the bromination of a commercially available toluidine or toluic acid derivative, followed by functional group manipulations. For example, the Ullmann condensation of 2-bromobenzoic acid with o-toluidine (B26562) is a known method for creating substituted benzoic acids. nih.gov A similar approach, starting with appropriately brominated analogues, could be envisioned.
Introduction of Side Chains for Lactone Cyclization
With the dibrominated aromatic core in hand, the next critical step is the introduction of a side chain that will ultimately form the heterocyclic portion of the isochromanone. A common and effective strategy involves the functionalization of a methyl group ortho to the carboxylic acid. A well-established method for this is radical substitution using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. ysu.edugoogle.com This reaction would convert a precursor like 2-methyl-3,5-dibromobenzoic acid into 2-(bromomethyl)-3,5-dibromobenzoic acid. This bromomethyl functionality is a key handle for the subsequent cyclization step.
An alternative approach involves starting with a precursor that already contains a two-carbon side chain, which can then be cyclized. However, the former method of functionalizing a methyl group is often more direct for this class of compounds.
Ring-Closing Strategies for Isochroman-1-one (B1199216) Formation
The final and defining step in the synthesis is the formation of the isochroman-1-one ring system. This is typically achieved through cyclization, which can be approached via either intermolecular or intramolecular pathways.
Intermolecular Reactions Leading to the Isochroman-1-one Core
While less common for the direct synthesis of simple isochromanones from pre-functionalized precursors, intermolecular strategies can be employed to construct the core structure. For instance, palladium-catalyzed reactions of alkyl 2-vinylbenzoates with alkynyl bromides have been shown to produce 3-alkynylated isochroman-1-ones. organic-chemistry.org Adapting this for this compound would require a dibrominated vinylbenzoate precursor. Another approach involves the Rh(III)-catalyzed C-H annulation of benzoic acids with alkynes to yield alkene-substituted isochromen-1-ones. researchgate.net These methods, while powerful, often introduce additional substituents that may not be desired in the final target molecule.
Intramolecular Cyclization Approaches
Intramolecular cyclization is the most direct and widely used method for forming the isochroman-1-one ring from precursors like 2-(bromomethyl)benzoic acids. The treatment of 2-(chloromethyl)phenylacetic acid with a base is a known method for producing 3-isochromanone (B1583819), highlighting the general principle of this transformation. google.com In the case of 2-(bromomethyl)-3,5-dibromobenzoic acid, treatment with a suitable base would facilitate an intramolecular Williamson ether synthesis-type reaction, where the carboxylate anion displaces the bromide on the benzylic carbon to form the lactone ring. The activation parameters for the formation of lactones from ω-bromoalkanoate ions have been studied, providing insight into the kinetics of such ring-closing reactions. acs.org
The efficiency of this cyclization can be influenced by reaction conditions such as the choice of base, solvent, and temperature. The general utility of this approach is demonstrated in the synthesis of various substituted isochromanones. mdpi.comnih.gov
Stereochemical Control in this compound Synthesis
The target molecule, this compound, possesses a stereocenter at the 4-position if a substituent is introduced there. While the parent compound itself is chiral if substituted at position 4, the synthetic routes described thus far for the unsubstituted case would result in a racemic mixture if a chiral center were to be introduced.
Achieving stereochemical control in the synthesis of isochromanone derivatives is an active area of research. Methods such as asymmetric C-H insertion using donor/donor carbenes catalyzed by chiral rhodium complexes have been developed for the enantioselective synthesis of isochromans, which can then be oxidized to isochromanones. rsc.orgescholarship.org Another approach involves the asymmetric synthesis of isochromanone derivatives through the trapping of carboxylic oxonium ylides in a cascade reaction, which can generate vicinal quaternary stereocenters with high enantioselectivity. nih.gov Furthermore, stereoselective synthesis of highly substituted isochromanones can be achieved through tandem carbopalladation/Suzuki-Miyaura coupling sequences. acs.orgnih.govacs.org While these methods have not been specifically reported for this compound, they represent the state-of-the-art in controlling the stereochemistry of this class of compounds and could potentially be adapted for the synthesis of chiral derivatives of the target molecule.
Catalytic Approaches in the Synthesis of this compound
While specific catalytic cycles dedicated exclusively to the synthesis of this compound are not extensively documented, the principles of electrophilic aromatic substitution provide a basis for potential catalytic methods. The bromination of aromatic rings, a key step in forming the target molecule, can be facilitated by various catalysts.
Brominated heterocycles are valuable as intermediates in nucleophilic substitution and catalytic cross-coupling reactions, making the development of their synthesis crucial. researchgate.net The incorporation of bromo groups into heterocyclic frameworks is a pivotal aspect of synthetic and medicinal chemistry. researchgate.net
One potential route involves the use of a brominating agent such as N-bromosuccinimide (NBS). In the synthesis of related isocoumarins, attempts to achieve aromatization through a one-pot bromination/elimination sequence on a dihydropyran intermediate using NBS, Br2, or pyridinium (B92312) hydrobromide perbromide have been explored. clockss.org These reactions can lead to a mixture of brominated products, indicating the need for regioselective control. clockss.org
Palladium-catalyzed reactions represent another significant area of catalytic synthesis. For instance, the palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides can selectively produce 3-alkynylated isochroman-1-ones. bohrium.com While this method focuses on substitution at the 3-position, it highlights the utility of palladium catalysis in modifying the isochromanone structure. Further adaptation of such catalytic systems could potentially be used to construct the dibrominated scaffold.
Electrochemical methods also offer a catalytic approach to halogenation. The electrochemical bromination of glycals using a bromine source like Bu4NBr in an undivided cell has been demonstrated as a metal-catalyst-free and oxidant-free method. frontiersin.org This highlights an alternative catalytic strategy that could be explored for the bromination of isochroman-1-one.
Optimization of Reaction Conditions and Yield for Academic Production
The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of this compound. Key parameters for optimization include the choice of brominating agent, solvent, temperature, and reaction time.
A documented synthesis of a dibromoisochromanone involves the dibromination of (S)-mellein. mdpi.comsemanticscholar.org This reaction provides a foundational method that can be optimized. The table below outlines a hypothetical optimization based on common practices in aromatic bromination.
Table 1: Hypothetical Optimization of Reaction Conditions for the Dibromination of Isochroman-1-one
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Br₂ | Acetic Acid | 25 | 4 | Moderate |
| 2 | NBS (2.2 eq.) | CCl₄ | 77 (reflux) | 6 | High |
| 3 | NBS (2.2 eq.) | Acetonitrile (B52724) | 82 (reflux) | 6 | Moderate-High |
| 4 | Br₂ in presence of FeBr₃ | Dichloromethane | 0 to 25 | 2 | High |
This table is illustrative and based on general principles of aromatic bromination.
In related syntheses, the choice of solvent and brominating agent has been shown to be crucial. For instance, the treatment of a cyclohex-2-en-1-one derivative with NBS under various conditions resulted in different brominated products. clockss.org The use of concentrated sulfuric acid as a medium for bromination with NBS has been effective for deactivated aromatic compounds, offering mild reaction conditions and simple workup. organic-chemistry.org
Furthermore, the purification of the final product is a key consideration. In the synthesis of related brominated heterocycles, flash chromatography on silica (B1680970) gel is a common method for purification. researchgate.net
Advanced Synthetic Strategies for Complex Dibromoisochroman-1-one Structures
Advanced synthetic strategies for complex dibromoisochroman-1-one structures may involve multi-step total synthesis or late-stage functionalization. These strategies are often employed in the synthesis of natural products containing the isochromanone core.
One example of an advanced strategy is the synthesis of (1R,3S)-thysanone, which starts from (S)-mellein. mdpi.comsemanticscholar.orgresearchgate.net The initial step is the dibromination of (S)-mellein to yield a dibromoisochromanone. mdpi.comsemanticscholar.orgresearchgate.net This intermediate then undergoes further transformations, including protection of the phenolic hydroxyl group and reduction of the lactone carbonyl, to build up a more complex molecular architecture. mdpi.comsemanticscholar.orgresearchgate.net
Another advanced strategy involves the oxidative methylation of a related compound, 6,8-Dibromoisochroman, using DAST/AlMe₃, which proceeds in a 74% yield. researchgate.netnih.gov This demonstrates a method for further functionalization of a pre-existing dibromoisochroman skeleton. Such late-stage modifications are valuable for creating diverse derivatives for structure-activity relationship studies.
The development of novel catalytic methods also contributes to advanced synthetic strategies. For example, palladium-catalyzed multi-component reactions that assemble heterocyclic systems in a one-pot fashion are becoming increasingly sophisticated. bohrium.com The application of such methods could lead to more efficient and convergent syntheses of complex dibromoisochroman-1-one derivatives.
Chemical Reactivity and Transformations of 4,6 Dibromoisochroman 1 One
Reactions Involving the Bromine Substituents
Nucleophilic Aromatic Substitution Reactions of the Bromine Atoms
No specific studies on the nucleophilic aromatic substitution (SNAr) of 4,6-Dibromoisochroman-1-one have been reported. In principle, the bromine atoms on the aromatic ring could be displaced by various nucleophiles. The success of such reactions would depend on the reaction conditions and the electronic nature of the isochromanone ring system. Typically, SNAr reactions are facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition that is not strongly met in this structure.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
There is no published research detailing the participation of this compound in palladium-catalyzed cross-coupling reactions. Generally, aryl bromides are excellent substrates for these reactions, allowing for the formation of new C-C bonds. One could hypothesize that selective coupling at either the 4- or 6-position might be achievable by carefully selecting the catalyst, ligands, and reaction conditions, but no experimental data exists to support this for the title compound.
Lithiation and Grignard Reactions for Further Functionalization
Specific experimental procedures for the lithiation or Grignard formation from this compound are not documented. These reactions would involve a halogen-metal exchange to create a reactive organometallic species, which could then be treated with various electrophiles. Such a transformation would be complicated by the presence of the electrophilic lactone carbonyl group within the molecule, potentially leading to intermolecular reactions.
Reactivity of the Lactone Moiety
Ring-Opening Reactions and Derivatives Formation
While the ring-opening of a related isomer, 6,8-dibromoisochroman, has been noted, nih.gov no specific studies on the ring-opening of this compound are available. Lactones can be opened by nucleophiles (such as hydroxides, alkoxides, or amines) or under acidic conditions to yield substituted 2-(hydroxymethyl)benzoic acid derivatives. The specific products and conditions for the 4,6-dibromo isomer have not been investigated.
Trans-Lactonization and Exchange Reactions
In a general context, lactones, which are cyclic esters, can undergo ring-opening reactions under various conditions. For instance, the Hell-Volhard-Zelinsky reaction conditions (Br₂ and PBr₃) can open lactone rings to form α-bromocarboxylic acids beilstein-journals.orgbeilstein-journals.org. Subsequent intramolecular cyclization, often promoted by a base, can regenerate the lactone beilstein-journals.orgbeilstein-journals.org. It is plausible that this compound could undergo similar ring-opening and closing sequences. However, without experimental data, the specific conditions and yields for this substrate remain hypothetical.
Electrophilic Aromatic Substitution on the Dibrominated Ring System
There is no specific information in the scientific literature regarding electrophilic aromatic substitution (EAS) reactions performed on the benzene (B151609) ring of this compound.
Generally, the benzene ring of an isochromanone is part of an electron-rich aromatic system and can undergo EAS reactions. pressbooks.pub However, the reactivity of the ring in this compound is significantly influenced by the substituents present:
Bromine Atoms: The two bromine atoms at positions 4 and 6 are deactivating groups, meaning they reduce the rate of electrophilic substitution compared to unsubstituted benzene. They are, however, ortho, para-directing.
Considering the directing effects, any further electrophilic substitution would likely occur at the C5 or C7 positions, which are ortho or para to the activating ether oxygen and meta to the deactivating bromine atoms. The C7 position might be favored due to less steric hindrance. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com Predicting the precise outcome and regioselectivity for this compound would require computational studies or empirical investigation. rsc.org
Oxidation Reactions of this compound
Specific studies on the oxidation of this compound have not been reported. The isochromanone scaffold itself represents an oxidized form of an isochroman. nih.gov Research often focuses on the oxidation of isochromans to produce isochromanones. conicet.gov.arorganic-chemistry.org For example, the C-1 methylene (B1212753) group in isochromans can be oxidized to a carbonyl group to form the corresponding lactone. nih.gov
One study noted that while most radical-based oxidation methods convert isochromans into isochromanones, the use of a specific manganese catalyst resulted in little over-oxidation. nih.gov This suggests that the lactone functionality in the isochromanone ring is relatively stable towards certain oxidizing agents. Further oxidation of this compound would likely require harsh conditions and could potentially target the benzylic C4 position or lead to degradation of the aromatic ring.
Acid-Base Chemistry and Tautomerism Studies
No specific experimental studies on the acid-base chemistry or tautomerism of this compound are available.
Acid-Base Chemistry: The primary site of basicity in this compound is the carbonyl oxygen, which can be protonated under acidic conditions. The ether oxygen is a much weaker base. The acidity of the protons at the C4 position (α to the carbonyl group) is enhanced due to the electron-withdrawing effect of the carbonyl. Lactones like 3-isochromanone (B1583819) have been shown to be significantly more acidic than their open-chain ester counterparts. acs.orgresearchgate.net This increased acidity allows for the formation of a lactone enolate under basic conditions, which can then act as a nucleophile in various reactions. acs.orgresearchgate.net
Tautomerism: The most relevant form of tautomerism for this molecule is keto-enol tautomerism. frontiersin.org Under basic conditions, deprotonation at the C4 position would generate an enolate. Protonation of this enolate on the oxygen atom would result in the corresponding enol tautomer. It has been noted that some lactones are prone to epimerization at the α-carbon under basic conditions, a process that proceeds through a tautomeric intermediate. nih.gov For this compound, this equilibrium would involve the interconversion between the lactone form and its C4-enol isomer. The equilibrium generally favors the keto (lactone) form unless specific structural features stabilize the enol. frontiersin.org
Mechanistic Studies of 4,6 Dibromoisochroman 1 One Reactions
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient molecular entities that are formed from reactants and proceed to form products in a multi-step reaction. Their short lifetimes and high reactivity make their detection and characterization challenging. Experimental techniques to identify intermediates include direct spectroscopic observation (e.g., laser flash photolysis) and trapping experiments, where the intermediate is intercepted by another reagent to form a stable, characterizable product. For example, carbocations, carbanions, and radicals are common reactive intermediates in organic reactions. Despite the importance of identifying intermediates to understand a reaction pathway, there is no available literature that reports the isolation, trapping, or spectroscopic characterization of any reaction intermediates in transformations of 4,6-Dibromoisochroman-1-one.
Transition State Analysis using Spectroscopic and Computational Methods
The transition state is the highest energy point on a reaction coordinate, representing a critical but fleeting configuration of atoms as they transform from reactants to products. Direct experimental observation of transition states is extremely difficult. However, frequency domain spectroscopy can provide indirect characterization by analyzing the patterns of vibrational energy levels near the reaction barrier. Complementarily, computational chemistry, particularly quantum mechanical (QM) and hybrid QM/MM methods, has become an indispensable tool for locating and characterizing the geometry and energy of transition states. These computational approaches can model the reaction path and provide insights that are challenging to obtain experimentally. For the compound this compound, no specific spectroscopic or computational studies focused on the analysis of transition states in its reactions have been reported.
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can profoundly influence the rate, mechanism, and selectivity of a chemical reaction. Solvents affect reactions by stabilizing or destabilizing reactants, products, and transition states through various non-covalent interactions like hydrogen bonding and dipole-dipole interactions. For instance, polar protic solvents can stabilize charged intermediates like carbocations in SN1 reactions, thereby accelerating the reaction rate. The viscosity of a solvent can also impact reaction rates by affecting the diffusion of reactants. Changes in solvent polarity can even switch the operative reaction mechanism, as seen in certain nucleophilic aromatic substitution reactions where a change from a polar to a single electron transfer (SET) mechanism is observed. While these principles are general, there is no published research detailing how different solvents specifically affect the reaction pathways or selectivity of this compound.
Catalyst-Substrate Interactions in Catalytic Transformations
Catalysis accelerates chemical reactions by providing an alternative pathway with a lower activation energy. The interaction between the catalyst and the substrate is fundamental to this process. In homogeneous catalysis, non-covalent interactions such as hydrogen bonding, electrostatic interactions, and metal-ligand coordination play a crucial role in bringing the substrate and the catalytic moiety together in a specific orientation. For example, in asymmetric ion-pairing catalysis, chiral catalysts form ion pairs with charged intermediates, creating a defined chiral environment that directs the stereochemical outcome of the reaction. Understanding these interactions at a molecular level is key to designing more efficient and selective catalysts. However, the scientific literature lacks any reports on catalytic transformations involving this compound as a substrate, and consequently, there is no information on the nature of its interactions with any potential catalysts.
Derivatives and Analogues of 4,6 Dibromoisochroman 1 One
Synthesis of Diversified Isochroman-1-one (B1199216) Structures from 4,6-Dibromoisochroman-1-one
The differential reactivity of the bromine atoms at the C4 and C6 positions of this compound is a key feature that allows for selective functionalization. The aryl bromide at the C6 position is amenable to transformations typical of aromatic halides, while the bromine at the C4 position, being alpha to the carbonyl group of the lactone, exhibits its own unique reactivity.
Modification of Bromine Positions and Introduction of Other Halogens
The selective modification of the bromine atoms can be achieved through various transition-metal-catalyzed cross-coupling reactions. For instance, the C6-Br bond, being an aryl bromide, is susceptible to reactions such as Suzuki, Stille, and Sonogashira couplings. libretexts.orglibretexts.org These reactions allow for the introduction of a wide range of carbon-based substituents.
Conversely, the C4-Br bond can be targeted for nucleophilic substitution, although such reactions can be challenging. The introduction of other halogens, such as fluorine or chlorine, can be envisioned through halogen exchange reactions, potentially utilizing specific catalysts or reaction conditions to favor substitution at either the C4 or C6 position. For example, fluorination could be attempted using reagents like cesium fluoride (B91410) in the presence of a suitable catalyst.
Table 1: Hypothetical Selective Functionalization of Bromine Positions in this compound
| Entry | Reaction Type | Position | Reagents and Conditions | Product |
| 1 | Suzuki Coupling | C6 | Arylboronic acid, Pd(PPh₃)₄, base | 6-Aryl-4-bromoisochroman-1-one |
| 2 | Sonogashira Coupling | C6 | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base | 6-Alkynyl-4-bromoisochroman-1-one |
| 3 | Nucleophilic Substitution | C4 | NaN₃, DMF | 4-Azido-6-bromoisochroman-1-one |
| 4 | Halogen Exchange | C6 | KF, Pd catalyst | 6-Fluoro-4-bromoisochroman-1-one |
Functionalization at Different Positions of the Aromatic Ring
Beyond modification of the existing bromine atoms, the aromatic ring of this compound can be further functionalized. Electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, could introduce new substituents. The directing effects of the existing bromo and lactone ether oxygen substituents would influence the regioselectivity of these reactions. youtube.comkhanacademy.orgnih.gov For instance, nitration would likely occur at positions ortho or para to the activating ether oxygen, while considering the deactivating effect of the bromine atom.
Palladium-catalyzed C-H activation is another powerful tool for the direct functionalization of the aromatic ring, allowing for the introduction of various groups with high regioselectivity, often directed by a coordinating group within the molecule.
Structural Variations of the Lactone Ring
The lactone ring of this compound is another focal point for structural diversification, with possibilities for ring expansion, contraction, and the introduction of other heteroatoms.
Ring Expansion and Contraction Strategies
Ring expansion of the six-membered lactone to a seven-membered ring could potentially be achieved through reactions such as the Baeyer-Villiger oxidation of a suitably functionalized precursor. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com Alternatively, rearrangement reactions involving the lactone carbonyl could lead to ring-expanded products.
Ring contraction of lactones is a known transformation, often proceeding through radical-mediated rearrangements or other specific reaction pathways. beilstein-journals.orgacs.orgrsc.orgnih.govchemistrysteps.com For this compound, a potential strategy could involve the formation of a radical at the C4 position, followed by a rearrangement that expels a carbon atom from the ring, leading to a five-membered lactone.
Introduction of Heteroatoms within the Lactone System
The introduction of heteroatoms such as nitrogen or sulfur into the lactone ring would lead to the formation of novel heterocyclic systems. For example, treatment of this compound with an amine could potentially lead to a ring-opening amidation followed by a cyclization to form a lactam (an amide within a cyclic system). rsc.orgfrontiersin.org
Similarly, sulfur-containing analogues could be synthesized. Thionation of the lactone carbonyl using Lawesson's reagent would yield a thionolactone. nih.govnih.govrsc.org More complex transformations could lead to the replacement of the ring oxygen with a sulfur atom, forming a thiolactone.
Table 2: Potential Heteroatom-Containing Analogues from this compound
| Entry | Target Heterocycle | Synthetic Strategy | Key Reagents |
| 1 | Lactam | Ring-opening amidation and cyclization | Primary amine |
| 2 | Thionolactone | Thionation of the lactone carbonyl | Lawesson's reagent |
| 3 | Thiolactone | Ring-opening and cyclization with a sulfur nucleophile | NaSH |
Design and Synthesis of Polymeric and Oligomeric Derivatives
The bifunctional nature of this compound, with its two reactive bromine atoms, makes it an attractive monomer for the synthesis of polymers and oligomers.
Polycondensation reactions could be employed where the dibrominated monomer is reacted with a suitable co-monomer. melscience.comfarabi.universityresearchgate.netmdpi.comtaylorandfrancis.com For example, a palladium-catalyzed cross-coupling polymerization with a diboronic acid could lead to the formation of a polyarylene backbone incorporating the isochroman-1-one unit.
Alternatively, ring-opening polymerization (ROP) of the lactone ring is a common method for producing polyesters. rsc.orgnih.govnih.gov While the aromatic nature of the isochromanone might make it less susceptible to ROP than aliphatic lactones, under specific catalytic conditions, this could be a viable route to novel polyester (B1180765) structures. Functionalization of the bromine atoms prior to polymerization would allow for the synthesis of polymers with tailored properties.
Structure-Reactivity Relationships in this compound Analogues
The reactivity of this compound and its analogues is primarily dictated by the interplay of electronic and steric effects of the bromine substituents on the isochroman-1-one core. The isochroman-1-one structure itself features a lactone (a cyclic ester) fused to a benzene (B151609) ring. The electrophilicity of the carbonyl carbon and the stability of the heterocyclic ring are key determinants of its chemical behavior.
Electronic Effects of Bromine Substituents:
The two bromine atoms in this compound significantly influence its electronic properties.
Inductive Effect: Bromine is an electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect). The bromine at the 6-position, being on the aromatic ring, will decrease the electron density of the benzene ring. This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution reactions compared to the unsubstituted isochroman-1-one.
Resonance Effect: Bromine also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. The net result is electron withdrawal from the aromatic ring.
Effect on the Lactone Ring: The bromine atom at the 4-position is on the heterocyclic part of the molecule, alpha to the ester oxygen. Its electron-withdrawing nature can influence the stability of any potential carbocation intermediates that might form during reactions at this position.
Steric Effects:
The presence of a bromine atom at the 4-position introduces significant steric hindrance around this part of the molecule. This can affect the approach of nucleophiles or reagents to the 4-position and the adjacent carbonyl group.
Reactivity of the Lactone Moiety:
The lactone ring is susceptible to nucleophilic attack at the carbonyl carbon. The rate of this reaction is influenced by the electronic effects of the substituents. The electron-withdrawing bromine atom at the 6-position would make the carbonyl carbon more electrophilic, thereby potentially increasing its reactivity towards nucleophiles. However, the steric bulk of the bromine at the 4-position might hinder the approach of nucleophiles to the carbonyl group.
Hypothetical Reactivity of Analogues:
To illustrate the structure-reactivity relationships, we can consider a hypothetical series of analogues of this compound and predict their relative reactivity in a common reaction, such as hydrolysis of the lactone ring.
Table 1: Predicted Relative Rates of Hydrolysis for Analogues of this compound
| Compound | Substituent at Position 4 | Substituent at Position 6 | Predicted Relative Rate of Hydrolysis | Rationale |
| I | H | H | 1 (Reference) | Unsubstituted isochroman-1-one. |
| II | Br | H | > 1 | The electron-withdrawing effect of the 4-bromo group is expected to be minimal on the carbonyl carbon's electrophilicity due to its position. Steric hindrance is a factor. |
| III | H | Br | >> 1 | The strong electron-withdrawing inductive effect of the 6-bromo substituent significantly increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. |
| IV | Br | Br | > 1 | The activating effect of the 6-bromo group is likely to be counteracted to some extent by the steric hindrance of the 4-bromo group, leading to a rate that is faster than the unsubstituted compound but potentially slower than the 6-bromo analogue. |
| V | H | OCH₃ | < 1 | The electron-donating methoxy (B1213986) group at the 6-position deactivates the carbonyl group towards nucleophilic attack, slowing down the hydrolysis rate. |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected electronic and steric effects on reactivity.
Detailed Research Findings from Related Systems:
While direct research on this compound is scarce, studies on other halogenated aromatic compounds and lactones provide valuable insights. For instance, research on the synthesis of brominated flavonoids has shown that the introduction of bromine atoms can significantly alter the electronic properties and biological activities of the parent compounds. nih.gov The position of the bromine atom is crucial in determining its effect.
Furthermore, the general principles of lactone reactivity are well-established. The hydrolysis of lactones, for example, is a good indicator of their electrophilicity. acs.org The stability of the lactone ring and the ease of nucleophilic attack are influenced by ring size and the nature of substituents.
Spectroscopic Characterization and Analytical Methodologies for 4,6 Dibromoisochroman 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4,6-Dibromoisochroman-1-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic framework can be constructed.
In ¹H NMR, the chemical shift (δ) of each proton signal provides information about its local electronic environment. The aromatic protons on the dibrominated ring are expected to appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The presence of two bromine atoms influences their precise shifts. The two methylene (B1212753) protons (at positions 3 and 4) would exhibit distinct signals, likely appearing as multiplets due to spin-spin coupling with each other. The protons at position 3, being adjacent to the oxygen atom, would be more deshielded than the protons at position 4.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum would be expected to show nine unique carbon signals. The carbonyl carbon of the lactone is the most deshielded, typically appearing in the 160-170 ppm range. The aromatic carbons would resonate between 110-140 ppm, with the bromine-substituted carbons showing characteristic shifts. The methylene carbons at positions 3 and 4 would appear in the upfield region of the spectrum.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals and confirm the connectivity between protons and carbons, solidifying the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| C1 | ¹³C | 160 - 170 | Singlet | Lactone Carbonyl |
| C3 | ¹³C | 65 - 75 | Singlet | Methylene Carbon (adjacent to O) |
| H3 | ¹H | 4.5 - 5.0 | Triplet | Coupled to H4 |
| C4 | ¹³C | 30 - 40 | Singlet | Methylene Carbon |
| H4 | ¹H | 3.0 - 3.5 | Triplet | Coupled to H3 |
| C4a, C5, C6, C7, C8, C8a | ¹³C | 110 - 140 | Singlet | Aromatic Carbons |
| H5, H7, H8 | ¹H | 7.0 - 8.5 | Multiplets | Aromatic Protons |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, an unambiguous molecular formula can be established. The calculated exact mass for C₉H₆Br₂O₂ is 307.8785 g/mol . The presence of two bromine atoms creates a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 1:2:1, which serves as a clear indicator for the presence of two bromine atoms.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion provides valuable structural information. Plausible fragmentation pathways for this compound could include the loss of a carbon monoxide (CO) molecule from the lactone ring, or the cleavage of a bromine atom.
Table 2: HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|
| [C₉H₆⁷⁹Br₂O₂]⁺ | 307.8785 | Molecular Ion (using ⁷⁹Br isotope) |
| [C₉H₆⁷⁹Br⁸¹BrO₂]⁺ | 309.8765 | Molecular Ion (M+2) |
| [C₉H₆⁸¹Br₂O₂]⁺ | 311.8744 | Molecular Ion (M+4) |
| [C₈H₆Br₂O]⁺ | 279.8836 | Fragment from loss of CO |
| [C₉H₆BrO₂]⁺ | 228.9629 | Fragment from loss of a Br atom |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound. scitepress.org These two methods are complementary, as a molecular vibration's activity in IR or Raman depends on changes in the dipole moment or polarizability, respectively. nih.govusda.gov
The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the lactone functional group, expected in the range of 1740-1780 cm⁻¹. Other key vibrations include the C-O-C stretching of the ether linkage in the lactone ring, aromatic C=C stretching bands around 1600 cm⁻¹, and C-H stretching vibrations. The C-Br stretching vibrations would appear at lower frequencies, typically in the 500-700 cm⁻¹ range.
In the Raman spectrum, the aromatic C=C stretching vibrations are often strong, providing clear signals for the benzene ring. The symmetric vibrations of the molecule would be more prominent in the Raman spectrum. Water is a weak Raman scatterer, making this technique suitable for samples that may contain moisture without significant interference. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium | Medium |
| Lactone C=O | Stretching | 1740 - 1780 | Strong | Medium |
| Aromatic C=C | Stretching | 1500 - 1600 | Medium-Strong | Strong |
| Lactone C-O | Stretching | 1050 - 1250 | Strong | Weak |
| C-Br | Stretching | 500 - 700 | Medium-Strong | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iqijcrt.org This technique is particularly useful for analyzing compounds with chromophores, which are light-absorbing functional groups. ijcrt.org In this compound, the primary chromophore is the brominated benzene ring, which is conjugated with the carbonyl group of the lactone.
The electronic transitions responsible for UV absorption are typically π → π* and n → π. The π → π transitions of the aromatic system are expected to produce strong absorption bands, likely below 300 nm. The n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, is generally weaker and may appear at a longer wavelength. The position of the absorption maximum (λmax) can be influenced by the solvent used for the analysis.
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | Brominated Benzene Ring | ~220 - 280 | High |
| n → π | Carbonyl Group | ~290 - 320 | Low |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
For this compound, a single crystal suitable for X-ray diffraction would allow for the unequivocal determination of its structure. Studies on co-crystals of related compounds have shown that they can crystallize in space groups such as Pī. researchgate.net Such analyses also reveal detailed information about intermolecular interactions, including hydrogen bonding and other non-covalent contacts like Br···π interactions, which govern the crystal packing. researchgate.net This information is crucial for understanding the solid-state properties of the material.
Table 5: Illustrative Crystallographic Data Note: This data is hypothetical and representative of what would be obtained from a single-crystal X-ray analysis.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z | 2 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, isolation, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a sample. Depending on the polarity of the compound, either normal-phase or reversed-phase HPLC can be employed. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. Purity is assessed by detecting the compound as it elutes from the column, typically using a UV-Vis detector set to one of the compound's absorption maxima.
For preparative purposes, column chromatography using silica (B1680970) gel is a standard method for purifying the compound from reaction mixtures. The choice of eluent (solvent system) is critical to achieve good separation from impurities. Thin-Layer Chromatography (TLC) is used to monitor the progress of reactions and to determine the optimal solvent system for column chromatography.
Gas Chromatography (GC), suitable for volatile and thermally stable compounds, could also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components.
Table 6: Overview of Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |
|---|---|---|---|
| HPLC (Reversed-Phase) | C18 Silica | Water/Acetonitrile or Water/Methanol Gradient | Purity Assessment, Quantitative Analysis |
| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | Purification, Isolation |
| Thin-Layer Chromatography (TLC) | Silica Gel on Plate | Hexanes/Ethyl Acetate | Reaction Monitoring, Purity Check |
| Gas Chromatography (GC) | Capillary Column (e.g., DB-5) | Helium (Carrier Gas) | Purity Assessment (if volatile) |
Computational and Theoretical Chemistry Studies of 4,6 Dibromoisochroman 1 One
Electronic Structure Calculations
Density Functional Theory (DFT) for Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It would be instrumental in determining the optimized molecular geometry of 4,6-Dibromoisochroman-1-one, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the molecule's thermodynamic stability, such as its heat of formation and Gibbs free energy. Such data is currently unavailable in the reviewed literature.
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark data on the electronic energy and other properties of this compound. No such high-accuracy studies have been identified.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the isochromanone ring system suggests that this compound can exist in multiple conformations. A thorough conformational analysis would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and its interactions in different environments. This area of study for the target compound remains unexplored.
Reaction Pathway Modeling and Transition State Searches
Computational modeling of reaction pathways is essential for understanding the reactivity of a molecule. For this compound, this could involve studying its susceptibility to nucleophilic or electrophilic attack, or its behavior under various reaction conditions. Identifying transition states and calculating activation energies would provide a quantitative understanding of its chemical transformations. No specific reaction modeling studies for this compound are currently available.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. A comparative analysis between theoretical and experimental spectra for this compound would be a valuable contribution to its characterization, but the necessary computational data is not present in the literature.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and various reactivity indices, can be derived from electronic structure calculations. These descriptors provide a quantitative basis for predicting the reactivity and potential biological activity of a molecule. The calculation and analysis of these descriptors for this compound would be a novel area of research.
Molecular Dynamics Simulations for Dynamic Behavior
Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused exclusively on this compound. Molecular dynamics is a powerful computational method used to simulate the physical movements of atoms and molecules over time. This technique allows researchers to understand the dynamic behavior of chemical systems, which is crucial for predicting material properties, reaction mechanisms, and biological interactions.
In principle, MD simulations of this compound could provide valuable insights into its conformational flexibility, interactions with solvents, and potential binding modes with biological targets. Such simulations would involve defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its constituent atoms. The system would then be simulated for a specific period, typically on the order of nanoseconds to microseconds, to observe its dynamic evolution.
The trajectory data generated from these simulations could be analyzed to extract various properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize the solvent structure around the compound.
While no specific data tables for this compound are available, a hypothetical molecular dynamics study could generate data such as the following:
Table 1: Hypothetical Simulation Parameters for this compound
| Parameter | Value |
| Force Field | CHARMM36 |
| Solvent Model | TIP3P Water |
| System Size (atoms) | ~15,000 |
| Simulation Time | 500 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Table 2: Hypothetical Analysis of Dynamic Properties
| Property | Description | Potential Finding for this compound |
| RMSD | Measures the average distance between the atoms of superimposed structures over time. | A stable RMSD would suggest the molecule maintains a consistent core structure. |
| RMSF | Indicates the fluctuation of each atom from its average position. | Higher RMSF values for the bromine atoms and the lactone ring might indicate their relative flexibility. |
| Hydrogen Bonds | Analysis of hydrogen bond formation and lifetime with solvent molecules. | Could reveal key interactions that influence its solubility and stability in aqueous environments. |
It is important to reiterate that the tables above are illustrative and not based on actual experimental or computational results for this compound. The absence of specific studies on this compound highlights a potential area for future computational research to elucidate its dynamic properties and potential applications.
Applications of 4,6 Dibromoisochroman 1 One in Organic Synthesis and Chemical Sciences
4,6-Dibromoisochroman-1-one as a Versatile Synthetic Intermediate8.2. Utilization in the Construction of Complex Heterocyclic Systems8.3. Role as a Precursor for Novel Scaffolds in Chemical Research8.4. Development of Ligands and Catalysts Derived from 4,6-Dibromoisochroman-1-one8.5. Applications in Material Science Research (e.g., Polymer Chemistry, Optoelectronic Materials)
Additionally, no data is available to generate the requested data tables or a list of mentioned compound names.
Future Research Directions and Challenges for 4,6 Dibromoisochroman 1 One
Exploration of Unconventional Synthetic Routes
The development of novel and efficient synthetic pathways to access 4,6-Dibromoisochroman-1-one and its analogs is a primary area of future research. While classical methods for isochromanone synthesis exist, unconventional routes could offer advantages in terms of yield, stereoselectivity, and functional group tolerance.
Key Research Objectives:
Photocatalyzed Reactions: Investigating light-mediated reactions could provide milder and more selective methods for the synthesis of isochromanones. beilstein-journals.org For instance, a potential route could involve the photocatalyzed reaction of a suitably substituted vinylbenzoic acid derivative.
Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields and safety profiles, particularly for exothermic reactions. beilstein-journals.org
Multi-component Reactions (MCRs): Designing one-pot MCRs that assemble the this compound core from simple starting materials would significantly improve synthetic efficiency.
| Synthetic Approach | Potential Advantages | Challenges |
| Photocatalysis | Mild reaction conditions, high selectivity. | Substrate scope, quantum yield optimization. |
| Flow Chemistry | Precise control, scalability, improved safety. | Reactor design, catalyst stability. |
| Multi-component Reactions | High atom economy, reduced waste, operational simplicity. | Finding compatible reaction partners, controlling regioselectivity. |
Discovery of Novel Reactivity Patterns and Transformations
The two bromine atoms on the this compound skeleton are key handles for a variety of chemical transformations. A significant research direction will be to explore the differential reactivity of these two C-Br bonds and the lactone functionality to discover novel chemical transformations.
Potential Areas of Exploration:
Selective Functionalization: Developing methodologies for the selective reaction at the C4-Br versus the C6-Br position would open avenues for creating a diverse library of derivatives. The differing electronic environments of the benzylic C4-Br and the aromatic C6-Br suggest that selective manipulation should be achievable.
Cross-Coupling Reactions: The application of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C6-Br position can be used to introduce a wide range of substituents, thereby tuning the electronic and steric properties of the molecule.
Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening reactions of the lactone, potentially triggered by the presence of the bromine atoms, could lead to the synthesis of new classes of compounds.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. acs.orgsynthiaonline.comiscientific.org For this compound, these computational tools can accelerate the discovery of new synthetic routes and predict reactivity.
Future Applications:
Retrosynthetic Analysis: AI-powered retrosynthesis software can propose novel and unconventional synthetic pathways to this compound, potentially highlighting more efficient routes than those conceived through traditional chemical intuition. acs.org
Reaction Condition Optimization: ML algorithms can be trained on experimental data to predict the optimal reaction conditions (catalyst, solvent, temperature) for transformations involving this compound, thereby minimizing the number of experiments required.
Predictive Reactivity: AI models can be developed to predict the regioselectivity and stereoselectivity of reactions involving this dibrominated isochromanone, guiding synthetic efforts towards desired products.
Development of Sustainable and Atom-Economical Synthesis Protocols
In line with the principles of green chemistry, a major challenge and research direction will be the development of sustainable and atom-economical synthetic methods for this compound. nih.govrsc.org
Key Strategies for Sustainable Synthesis:
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key goal. rsc.org For example, addition reactions are generally more atom-economical than substitution reactions.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, will be a crucial aspect of sustainable synthesis.
| Green Chemistry Principle | Application to this compound Synthesis |
| Catalysis | Development of novel catalysts for bromination and cyclization steps. |
| Atom Economy | Designing addition-based cyclization pathways. |
| Safer Solvents | Exploring synthesis in aqueous media or solvent-free conditions. |
Interdisciplinary Research with Material Science and Engineering
The unique electronic and structural features of this compound make it an interesting candidate for applications in material science and engineering. Future research will likely involve collaborations with these fields to explore its potential.
Potential Applications in Materials Science:
Polymer Chemistry: The dibromo functionality allows for the potential use of this compound as a monomer in polymerization reactions, leading to novel polymers with potentially interesting properties such as flame retardancy due to the bromine content.
Organic Electronics: The aromatic core of the isochromanone, which can be further functionalized, could be explored for its utility in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Crystal Engineering: The defined stereochemistry and potential for halogen bonding could be exploited in the design of crystalline materials with specific packing motifs and properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-Dibromoisochroman-1-one, and how can reaction conditions be optimized?
- Methodology : Substitution reactions using nucleophiles (e.g., amines or thiols) in polar solvents like dimethylformamide (DMF) are common. Reduction steps may require anhydrous conditions with agents like NaBH₄ or LiAlH₄. Optimization can employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Characterization via NMR and mass spectrometry is critical for verifying regioselectivity .
- Data Validation : Monitor reaction progress using TLC or HPLC. Compare spectroscopic data with PubChem/DSSTox entries for structural confirmation .
Q. How can researchers safely handle this compound in laboratory settings?
- Safety Protocols : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with water for ≥15 minutes. For spills, neutralize with inert adsorbents and dispose of via hazardous waste channels. Refer to SDS templates for brominated analogs (e.g., 1,5-Dibromoanthracene) for guidance on storage (cool, dry, away from oxidizers) .
Q. What characterization techniques are most effective for confirming the structure of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to identify bromine-induced deshielding effects.
- X-ray Crystallography : Resolve crystal packing and halogen bonding patterns (see for analogous brominated compounds).
- GC-MS : Confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?
- Methodology : Perform density functional theory (DFT) calculations to model electron density maps, frontier molecular orbitals, and bond dissociation energies. Compare results with experimental data (e.g., reaction yields, spectroscopic shifts) to validate predictions. Software like Gaussian or ORCA is recommended .
- Contradiction Analysis : Discrepancies between computational and experimental results may arise from solvent effects or implicit solvation models. Re-run simulations with explicit solvent parameters or adjust basis sets .
Q. What strategies address contradictions in spectroscopic data for brominated isochromanones?
- Troubleshooting :
- Impurity Detection : Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives).
- Solvent Artifacts : Test deuterated vs. non-deuterated solvents in NMR to isolate solvent peaks.
- Crystal Polymorphism : Conduct differential scanning calorimetry (DSC) to detect multiple crystalline phases .
Q. How can researchers design ecotoxicological studies for this compound?
- Experimental Design :
- In Vitro Assays : Use cell lines (e.g., HepG2) to assess cytotoxicity (MTT assay) and genotoxicity (Comet assay).
- Environmental Impact : Perform OECD-compliant tests (e.g., Daphnia magna LC50) to evaluate aquatic toxicity. Cross-reference with chlorinated dioxin studies for mechanistic insights (e.g., endocrine disruption pathways) .
Q. What data management practices ensure reproducibility for studies on this compound?
- FAIR Compliance :
- Store raw spectra, crystallographic data, and reaction logs in repositories like Chemotion ELN or RADAR4Chem.
- Use standardized metadata templates (e.g., ISA-Tab) for dataset annotation.
- Publish synthetic protocols on platforms like protocols.io for community validation .
Methodological Resources
- Structural Databases : PubChem (CID: Search this compound), DSSTox (DTXSID: Query EPA Dashboard) .
- Computational Tools : Gaussian for DFT, Mercury for crystallographic visualization .
- Toxicology Frameworks : OECD Guidelines, ASTM E1193-20 for aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
